molecular formula C11H19N3O2 B13620600 2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

2-(Isopropylamino)-4-(4-methyl-1h-pyrazol-1-yl)butanoic acid

Cat. No.: B13620600
M. Wt: 225.29 g/mol
InChI Key: IVBBCALCIKTKMJ-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone substituted with an isopropylamino group at position 2 and a 4-methylpyrazole moiety at position 2. This compound’s structural uniqueness lies in the juxtaposition of polar (carboxylic acid, amino) and nonpolar (isopropyl, methylpyrazole) groups, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(4-methylpyrazol-1-yl)-2-(propan-2-ylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8(2)13-10(11(15)16)4-5-14-7-9(3)6-12-14/h6-8,10,13H,4-5H2,1-3H3,(H,15,16)

InChI Key

IVBBCALCIKTKMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)O)NC(C)C

Origin of Product

United States

Biological Activity

The compound 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid , also known by its CAS number 1343127-94-5, is a pyrazolone derivative that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C11H20N4O
Molecular Weight 224.30 g/mol
CAS Number 1343127-94-5

The structure of the compound features an isopropylamino group and a pyrazolyl moiety, which are significant for its biological activity.

Pharmacological Effects

Research indicates that compounds with pyrazolone structures often exhibit anti-inflammatory and analgesic properties. The specific biological activities of 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid include:

  • Anti-inflammatory Activity : Similar compounds have demonstrated significant inhibition in models of inflammation. For example, a study on pyrazolone derivatives indicated that these compounds can reduce edema in carrageenan-induced rat paw edema models, suggesting potential use as anti-inflammatory agents .
  • Analgesic Effects : The analgesic properties are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. Pyrazolones have been shown to provide better gastrointestinal tolerance compared to traditional NSAIDs like phenylbutazone, which is crucial for long-term use .

The biological activity of this compound is likely mediated through:

  • Inhibition of COX Enzymes : By inhibiting COX-1 and COX-2, the compound may reduce the production of prostaglandins, thus alleviating pain and inflammation.
  • Modulation of Inflammatory Pathways : Pyrazolone derivatives may also interact with various signaling pathways involved in inflammation and pain perception, though specific pathways for this compound require further investigation.

Study on Anti-inflammatory Activity

A comparative study evaluated several pyrazolone derivatives for their anti-inflammatory effects using the carrageenan-induced paw edema model. The results indicated that compounds with structural similarities to 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic acid showed promising results:

CompoundDose (mmol/kg)Edema (mm) ± S.E.M.% Inhibition
Control03.24 ± 0.390
Phenylbutazone0.321.38 ± 0.09***57.28
Test Compound0.322.39 ± 0.2526.23

These findings suggest that while not as potent as phenylbutazone, the test compound still exhibits significant anti-inflammatory activity .

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of new compounds. Preliminary studies indicate that the compound has a favorable safety profile comparable to other pyrazolone derivatives, with no significant adverse effects reported at therapeutic doses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Butanoic Acid Derivatives

The compound shares structural homology with phenoxy-substituted butanoic acids like 4-(4-chloro-2-methylphenoxy)butanoic acid (MCPB) and 4-(2,4-dichlorophenoxy)butanoic acid (2,4-DB), classified as synthetic auxin herbicides . Key differences include:

Property 2-(Isopropylamino)-4-(4-methyl-1H-pyrazol-1-yl)butanoic Acid MCPB 2,4-DB
Substituents 4-Methylpyrazole, isopropylamino 4-Chloro-2-methylphenoxy 2,4-Dichlorophenoxy
Polarity High (carboxylic acid + amino group) Moderate (phenoxy + Cl substituent) Moderate (phenoxy + Cl substituent)
Biological Activity Not well-documented (theoretical enzyme inhibition potential) Herbicidal (auxin mimic) Herbicidal (auxin mimic)
Synthesis Complexity Likely multi-step (amine coupling, pyrazole synthesis) Single-step etherification Single-step etherification

Amino-Substituted Carboxylic Acids

Compounds like 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () share the butanoic acid backbone but feature benzimidazole and hydroxyethylamino substituents. This contrast highlights:

  • Stereochemical Effects: The isopropylamino group in the target compound may impose greater steric hindrance than the hydroxyethylamino group in ’s compound.
  • Synthetic Routes : The hydrolysis step described in (NaOH-mediated deprotection) suggests that the target compound’s synthesis may similarly require pH-sensitive steps to isolate the carboxylic acid moiety.

Research Findings and Structural Insights

Crystallographic Analysis

Pyrazole-containing compounds often exhibit planar aromatic rings with bond lengths of ~1.34 Å (C–N) and ~1.38 Å (C–C), which could guide predictive modeling of the target molecule’s conformation .

Hypothetical Bioactivity

However, this remains speculative without empirical data.

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